molecular formula C6H6FNO3 B12865186 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde

3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde

Cat. No.: B12865186
M. Wt: 159.11 g/mol
InChI Key: RQBNYMOGSVQSLD-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluoroethoxy group attached to the isoxazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde typically involves the cycloaddition reaction of an alkyne with a nitrile oxideThe reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

the general approach involves the use of eco-friendly and metal-free synthetic routes to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Fluoroethoxy)isoxazole-5-carboxylic acid.

    Reduction: 3-(2-Fluoroethoxy)isoxazole-5-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluoroethoxy group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoroethoxy)isoxazole-5-carbaldehyde is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H6FNO3

Molecular Weight

159.11 g/mol

IUPAC Name

3-(2-fluoroethoxy)-1,2-oxazole-5-carbaldehyde

InChI

InChI=1S/C6H6FNO3/c7-1-2-10-6-3-5(4-9)11-8-6/h3-4H,1-2H2

InChI Key

RQBNYMOGSVQSLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1OCCF)C=O

Origin of Product

United States

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